molecular formula C10H18Cl2N4 B13989489 N3-4-piperidinyl-2,3-pyridinediamine 2HCl

N3-4-piperidinyl-2,3-pyridinediamine 2HCl

Cat. No.: B13989489
M. Wt: 265.18 g/mol
InChI Key: UHLJULSYFLEASQ-UHFFFAOYSA-N
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Description

N3-4-piperidinyl-2,3-pyridinediamine 2HCl is a chemical compound with the molecular formula C10H17ClN4. It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-4-piperidinyl-2,3-pyridinediamine 2HCl typically involves the reaction of 2,3-diaminopyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may also include purification steps, such as crystallization or chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N3-4-piperidinyl-2,3-pyridinediamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N3-4-piperidinyl-2,3-pyridinediamine 2HCl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N3-4-piperidinyl-2,3-pyridinediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-4-piperidinyl-2,3-pyridinediamine 2HCl include other pyridine and piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of pyridine and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

3-N-piperidin-4-ylpyridine-2,3-diamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8;;/h1-2,5,8,12,14H,3-4,6-7H2,(H2,11,13);2*1H

InChI Key

UHLJULSYFLEASQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=C(N=CC=C2)N.Cl.Cl

Origin of Product

United States

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